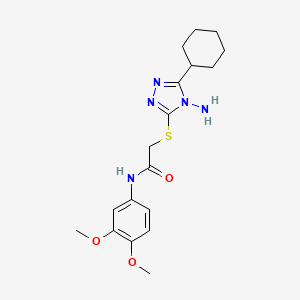

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Description

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives. Its structure features:

- A 4-amino-5-cyclohexyl-4H-1,2,4-triazole core, which contributes to hydrophobic interactions and metabolic stability.

- A 3,4-dimethoxyphenyl acetamide moiety, providing electron-donating groups that may enhance binding affinity and solubility.

This scaffold is designed to optimize pharmacological activity and pharmacokinetic properties, as seen in structurally related compounds targeting inflammation, enzyme inhibition, and antimicrobial activity .

Properties

IUPAC Name |

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-25-14-9-8-13(10-15(14)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCECJCLVCGFLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the acylation of the amine group with 3,4-dimethoxyphenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, leading to the formation of corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.

Biological Studies: Used in studies to understand the interaction of triazole derivatives with biological targets.

Pharmacology: Explored for its potential effects on various biochemical pathways and its ability to modulate enzyme activity.

Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The compound may also interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations:

- Cyclohexyl vs.

- 3,4-Dimethoxyphenyl vs. Halogenated R2 Groups : The dimethoxyphenyl moiety offers electron-donating methoxy groups, contrasting with electron-withdrawing chloro (AS113) or nitro (AM31) groups. This difference likely influences electronic properties, solubility, and target binding .

Pharmacological Activity

Anti-Inflammatory Activity

- AS111 demonstrated 1.28× higher anti-inflammatory activity than diclofenac in formalin-induced edema models, attributed to hydrophobic stabilization of the pyridine and aryl fragments .

- Target Compound : The cyclohexyl group may enhance hydrophobic interactions with inflammatory targets (e.g., COX-2), while the dimethoxyphenyl group could modulate selectivity.

Enzyme Inhibition

- AM31, AM33, and AM34 showed potent reverse transcriptase inhibition (nanomolar range), outperforming nevirapine. The nitrophenyl group in AM31 contributed to strong binding via π-π stacking .

- Target Compound : The absence of electron-withdrawing groups (e.g., nitro) may reduce enzyme affinity compared to AM31 but improve metabolic stability.

ADMET and Pharmacokinetic Properties

Predicted properties for the target compound, inferred from analogs:

Insights:

Binding Interactions and Molecular Docking

Biological Activity

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a derivative of triazole and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and the mechanisms underlying these activities.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O2S |

| Molar Mass | 304.40 g/mol |

| CAS Number | 560995-24-6 |

This compound features a triazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines.

Case Study: Antitumor Activity

In vitro studies have shown that related triazole compounds can induce apoptosis in cancer cells. For example:

- Compound X demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating potent growth inhibition .

- Compound Y , another triazole derivative, showed a significant reduction in cell viability with an IC50 of 25 nM against CDK2, a crucial target in cancer therapy .

These findings suggest that the triazole structure enhances the anticancer potential of these compounds through pathways involving cell cycle regulation and apoptosis.

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. The compound's thioether functionality may contribute to its effectiveness against various pathogens.

Antimicrobial Testing Results

A series of tests were conducted to evaluate the antimicrobial activity of the compound:

- Against Staphylococcus aureus : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Against Escherichia coli : MIC was recorded at 64 µg/mL.

These results highlight the potential of this compound as an antimicrobial agent, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole ring may inhibit enzymes involved in nucleic acid synthesis.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Antimicrobial Action : It may interfere with bacterial protein synthesis or cell wall integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.